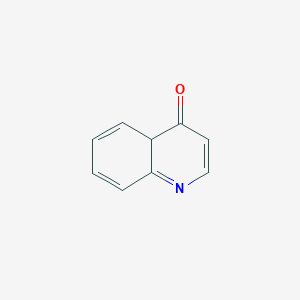
4aH-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4aH-Quinolin-4-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure, which consists of a benzene ring fused to a pyridine ring. The presence of a carbonyl group at the fourth position of the quinoline ring distinguishes it as a quinolin-4-one.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Several methods have been developed for the synthesis of 4aH-quinolin-4-one. One common approach involves the reaction of 2-aminobenzophenones with β-ketoesters under acidic conditions, leading to the formation of the quinolin-4-one core . Another method includes the cyclization of N-aryl-2-aminobenzamides using strong acids or bases . Additionally, palladium-catalyzed cross-coupling reactions have been employed to introduce various substituents onto the quinoline ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4aH-Quinolin-4-one undergoes various chemical reactions, including:
Reduction: Reduction of the carbonyl group can yield 4-hydroxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 4-Hydroxyquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The biological activity of 4aH-quinolin-4-one is attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division . Additionally, the compound can modulate signaling pathways involved in inflammation and apoptosis, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4aH-Quinolin-4-one can be compared with other quinoline derivatives, such as:
Quinoline: Lacks the carbonyl group at the fourth position, resulting in different chemical reactivity and biological activity.
4-Hydroxyquinoline: Contains a hydroxyl group instead of a carbonyl group, leading to distinct pharmacological properties.
Quinazolin-4-one: Features a fused benzene-pyrimidine ring system, which imparts unique biological activities.
The uniqueness of this compound lies in its structural versatility and the wide range of biological activities it exhibits, making it a valuable scaffold for drug development and other applications .
Eigenschaften
Molekularformel |
C9H7NO |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
4aH-quinolin-4-one |
InChI |
InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-7H |
InChI-Schlüssel |
NAAKRXFLEOHRLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(=NC=CC2=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


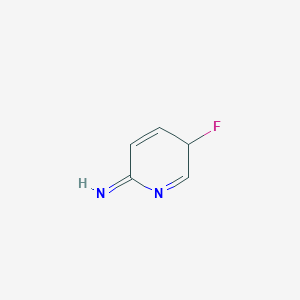
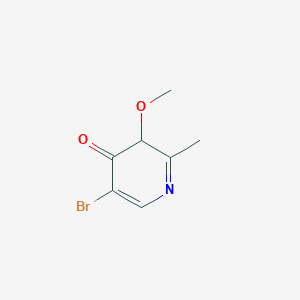
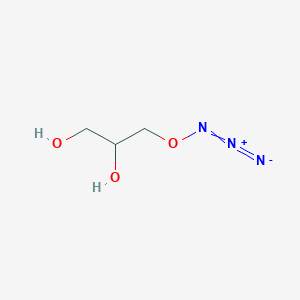
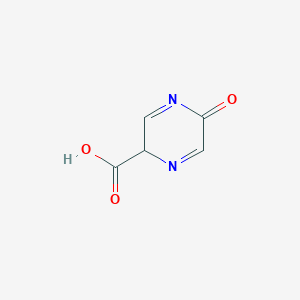
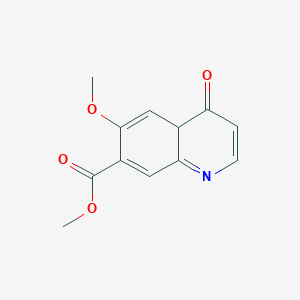
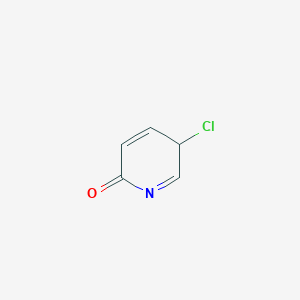
![methyl 6-[[(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]hexanoate](/img/structure/B12361574.png)
![[1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate](/img/structure/B12361582.png)
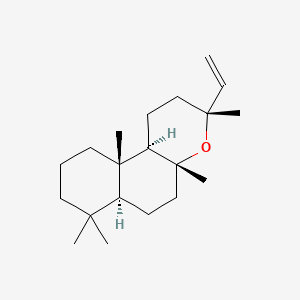
![disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12361604.png)
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester](/img/structure/B12361610.png)
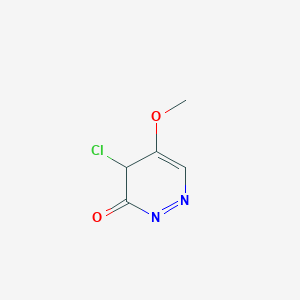
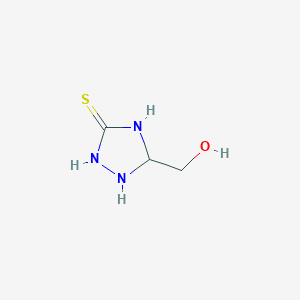
![2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12361627.png)
